molecular formula C9H15NO B1272259 Hexahydro-1H-quinolizin-2(6H)-one CAS No. 23581-42-2

Hexahydro-1H-quinolizin-2(6H)-one

Cat. No. B1272259
CAS RN: 23581-42-2
M. Wt: 153.22 g/mol
InChI Key: RRPGLCASKVWATQ-UHFFFAOYSA-N
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Description

Hexahydro-1H-quinolizin-2(6H)-one is a heterocyclic compound that is part of a broader class of quinolizine derivatives. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications. The quinolizine scaffold is present in various biologically active molecules and is known for its valuable physicochemical properties .

Synthesis Analysis

The synthesis of quinolizine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, a series of enantiomerically pure substituted hexahydro-1H-pyrazino[1,2-a]quinoxalines were synthesized from 1-fluoro-2-nitrobenzene and S-amino acids, utilizing key steps such as intramolecular Mitsunobu cyclization and 6-exo-tet cyclization mediated by PPh(3)/I(2)/imidazole . Another approach for synthesizing 4H-quinolizin-4-ones involves a tandem Horner-Wadsworth-Emmons olefination/cyclisation method, which allows for the incorporation of various functional groups . Additionally, a concise synthesis method using ring-closing metathesis and palladium-catalyzed dehydrogenation has been reported, providing access to unusual substitution patterns .

Molecular Structure Analysis

The molecular structure of quinolizine derivatives is characterized by the presence of a bicyclic system containing nitrogen atoms. This structure contributes to the compound's physicochemical properties and biological activity. For example, the synthesis and conformational analysis of a pyridazino[4,5-b]quinoxaline derivative revealed two stable forms, and their structures were established using computational methods, including B3LYP geometry and GIAO/B3LYP NMR calculations .

Chemical Reactions Analysis

Quinolizine derivatives can undergo various chemical reactions, expanding their utility in medicinal chemistry. For instance, the alkoxylation of quinoxalin-2(1H)-ones with alcohols via cross-dehydrogenative coupling under catalyst-free conditions has been demonstrated, providing a route to 3-alkoxylquinoxalin-2(1H)-ones . Additionally, the 1,3-dipolar cycloaddition reaction has been used to synthesize pyridazino[3,4-b]quinoxalines and pyrazolo[3,4-b]quinoxalines, showcasing the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolizine derivatives are influenced by their molecular structure. These compounds often exhibit strong fluorescence in aprotic solvents, as seen in indolizino[5,6-b]quinoxaline derivatives, which also display intramolecular charge-transfer character and near-infrared (NIR) fluorescence . The hypotensive and adrenergic-receptor blocking activities of certain hexahydro-1H-pyrazino[1,2-a]quinolines highlight the pharmacological potential of these compounds . Furthermore, the anti-inflammatory properties of a hydroxymethyl-substituted dihydroindolo[2,3-a]quinolizin-one derivative, which inhibits the expression of iNOS and COX-2 proteins, underscore the therapeutic relevance of quinolizine derivatives .

Scientific Research Applications

Microwave-Assisted Synthesis in Medicinal Chemistry

Hexahydro-1H-quinolizin-2(6H)-one is used in the synthesis of various compounds with potential medicinal applications. A study demonstrated the use of microwave-assisted synthesis for creating 1H-pyrazino[1,2-a]quinoxaline-1,5(6H)-dione derivatives, showcasing the ease and efficiency of this method in medicinal chemistry (Zhang et al., 2015).

Synthesis of Biologically Active Molecules

The quinolizin-4-one scaffold, closely related to Hexahydro-1H-quinolizin-2(6H)-one, is significant in pharmaceutical research. It features in various biologically active molecules and is synthesized using methods like ring-closing metathesis (Alanine et al., 2014).

Anti-Inflammatory Properties

Research on indole alkaloids derived from Hexahydro-1H-quinolizin-2(6H)-one has shown anti-inflammatory properties. These compounds inhibit enzymes and pathways that contribute to inflammation, showing potential for therapeutic applications (Zhao et al., 2013).

Stereoselective Synthesis in Organic Chemistry

Hexahydro-1H-quinolizin-2(6H)-one is used in stereoselective synthesis, crucial for creating compounds with specific 3D arrangements. This aspect is vital for drug development and other applications in organic chemistry (Indukuri et al., 2013).

Synthesis of Serotonin Agonists

Compounds derived from Hexahydro-1H-quinolizin-2(6H)-one have been studied for their activity as serotonin (5-HT2C) agonists, suggesting potential applications in neuropsychiatric and eating disorders (Welmaker et al., 2000).

Exploration of Physicochemical Properties

The study of Hexahydro-1H-quinolizin-2(6H)-one derivatives helps in understanding their physicochemical properties, which is crucial in the design and development of new materials and pharmaceuticals (Muir et al., 2013).

Safety And Hazards

A Safety Data Sheet for Hexahydro-1H-quinolizin-2(6H)-one indicates that it may have acute toxicity when ingested3. However, more detailed safety and hazard information is not provided in the search results.


Future Directions

The future directions for research and applications involving Hexahydro-1H-quinolizin-2(6H)-one are not specified in the search results.


Relevant Papers
Unfortunately, the search results do not provide specific papers related to Hexahydro-1H-quinolizin-2(6H)-one. However, it is mentioned that this compound has applications in scientific research1.


properties

IUPAC Name

1,3,4,6,7,8,9,9a-octahydroquinolizin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c11-9-4-6-10-5-2-1-3-8(10)7-9/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPGLCASKVWATQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCC(=O)CC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372876
Record name Hexahydro-1H-quinolizin-2(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexahydro-1H-quinolizin-2(6H)-one

CAS RN

23581-42-2
Record name Hexahydro-1H-quinolizin-2(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Virk - 2021 - research.library.mun.ca
Quinolizidines, indolizidines and substituted piperidines are ubiquitous structural motifs present in several naturally occurring alkaloids, pharmaceuticals and other compounds which …
Number of citations: 4 research.library.mun.ca
P Szczesniak, S Stecko, E Maziarz… - The Journal of …, 2014 - ACS Publications
A direct approach to the synthesis of indolizidine and quinolizidine scaffolds of iminosugars is described. The presented strategy is based on a one-pot sugar lactam reduction with …
Number of citations: 33 pubs.acs.org
MFE Gomez - 2013 - search.proquest.com
The Comins research group has dedicated its efforts to the development of methodologies in order to synthesize a large number of alkaloids with a wide array of biological activities. …
Number of citations: 0 search.proquest.com
MF Enamorado Gomez - 2013 - repository.lib.ncsu.edu
ENAMORADO GOMEZ, MONICA FELISA. Concise Total Syntheses of (S)-Macrostomine and Cermizine D. (Under the direction of Dr Page 1 ABSTRACT ENAMORADO GOMEZ, …
Number of citations: 0 repository.lib.ncsu.edu
SSP Chou, YC Chung, PA Chen… - The Journal of Organic …, 2011 - ACS Publications
Starting from the sulfur-substituted indolizidines and quinolizidines, a few useful synthetic transformations have been developed and the synthesis of some natural products including …
Number of citations: 44 pubs.acs.org

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